Product packaging for Fluorene, 9-bromo-2,4,7-trichloro-(Cat. No.:CAS No. 7012-19-3)

Fluorene, 9-bromo-2,4,7-trichloro-

Cat. No.: B11956241
CAS No.: 7012-19-3
M. Wt: 348.4 g/mol
InChI Key: QOVQXCVVFBVTQL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fluorene (B118485) Derivatives in Organic Synthesis

The parent compound, fluorene, was first isolated from coal tar by Marcellin Berthelot in 1867. bldpharm.com Initially, research into fluorene was primarily of academic interest, focusing on its aromatic character and the reactivity of its methylene (B1212753) bridge. The C9 position of the fluorene ring is particularly acidic and reactive, making it a focal point for chemical modification. bldpharm.comsigmaaldrich.com

Over the decades, the synthesis of fluorene derivatives has evolved significantly. Early methods often involved harsh reaction conditions and offered limited control over functionalization. sigmaaldrich.com However, the development of modern synthetic techniques, including transition-metal-catalyzed cross-coupling reactions and C-H activation strategies, has enabled the precise and efficient synthesis of a vast array of fluorene derivatives with diverse functionalities. sigmaaldrich.com These advancements have propelled fluorene-based compounds into various application domains, including the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and specialized polymers. sigmaaldrich.comthermofisher.com

Significance of Halogenation in Tailoring Molecular Properties and Reactivity of Polycyclic Aromatic Hydrocarbons

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental strategy in organic synthesis for modulating the properties of polycyclic aromatic hydrocarbons (PAHs) like fluorene. researchgate.net The introduction of halogens can profoundly influence a molecule's electronic structure, steric profile, and intermolecular interactions.

The high electronegativity of halogen atoms can alter the electron density distribution within the aromatic system, impacting the molecule's reactivity and photophysical properties. orgsyn.org For instance, halogenation can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the material's conductivity and light-emitting characteristics. Furthermore, the presence of halogens provides reactive handles for subsequent chemical transformations, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures. americanchemicalsuppliers.com Halogenated PAHs are also studied for their environmental presence and behavior, as halogenation can increase their persistence and potential toxicity compared to the parent compounds.

Academic Significance and Research Trajectory of Fluorene, 9-bromo-2,4,7-trichloro- in Contemporary Chemistry

While extensive research exists on various halogenated fluorenes, the specific compound Fluorene, 9-bromo-2,4,7-trichloro- (CAS Number: 7012-19-3) remains a sparsely documented entity within academic literature. Its existence is confirmed through its listing in chemical supplier catalogs, which also provide basic physicochemical data.

The academic significance of this particular compound likely lies in its potential as a highly specialized chemical intermediate. The presence of four halogen atoms—three chlorine and one bromine—at specific positions offers a unique platform for further functionalization. The bromine atom at the highly reactive 9-position can be a site for nucleophilic substitution or the formation of organometallic reagents. The chlorine atoms on the aromatic backbone could also participate in various cross-coupling reactions, albeit under different conditions than the more labile C-Br bond.

Given the lack of published research focused on Fluorene, 9-bromo-2,4,7-trichloro- , its research trajectory is currently undefined. However, it can be hypothesized that its utility would be in the synthesis of complex, multi-functionalized fluorene derivatives for applications in materials science, where precise control over the electronic and steric properties is paramount. Future research could explore its use in creating novel organic semiconductors, flame retardants, or as a scaffold for new pharmaceutical compounds.

The synthesis of Fluorene, 9-bromo-2,4,7-trichloro- would likely proceed through a multi-step process. A plausible route involves the chlorination of fluorene or fluorenone to produce 2,4,7-trichlorofluorene (CAS Number: 7061-81-6) or 2,4,7-trichlorofluoren-9-one (CAS Number: 1785-27-9) respectively. Subsequent bromination at the 9-position would then yield the final product. The reactivity of the 9-position makes this final bromination step a standard transformation in fluorene chemistry.

Chemical Compound Data

Below are tables detailing the properties of the primary compound of interest and its likely precursors, based on available data from chemical databases.

Table 1: Properties of Fluorene, 9-bromo-2,4,7-trichloro-

Property Value Source(s)
CAS Number 7012-19-3
Molecular Formula C₁₃H₆BrCl₃
Molecular Weight 348.45 g/mol
Boiling Point (calculated) 405.2°C at 760 mmHg
Density (calculated) 1.755 g/cm³
Flash Point (calculated) 219.7°C

| Refractive Index (calculated) | 1.694 | |

Table 2: Properties of 2,4,7-Trichlorofluorene

Property Value Source(s)
CAS Number 7061-81-6 americanchemicalsuppliers.com
Molecular Formula C₁₃H₇Cl₃ americanchemicalsuppliers.com
Molecular Weight 269.55 g/mol americanchemicalsuppliers.com
Melting Point 125-128°C

| Use | Micropollutant in urban environments | |

Table 3: Properties of 2,4,7-Trichlorofluoren-9-one

Property Value Source(s)
CAS Number 1785-27-9 sigmaaldrich.com
Molecular Formula C₁₃H₅Cl₃O sigmaaldrich.com

| Primary Use | Chemical Intermediate | |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H6BrCl3 B11956241 Fluorene, 9-bromo-2,4,7-trichloro- CAS No. 7012-19-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7012-19-3

Molecular Formula

C13H6BrCl3

Molecular Weight

348.4 g/mol

IUPAC Name

9-bromo-2,4,7-trichloro-9H-fluorene

InChI

InChI=1S/C13H6BrCl3/c14-13-9-3-6(15)1-2-8(9)12-10(13)4-7(16)5-11(12)17/h1-5,13H

InChI Key

QOVQXCVVFBVTQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(C3=C2C(=CC(=C3)Cl)Cl)Br

Origin of Product

United States

Reaction Mechanisms and Reactivity of Fluorene, 9 Bromo 2,4,7 Trichloro

Mechanistic Pathways Governing Halogenation in Fluorene (B118485) Systems

Halogenation reactions, which involve the substitution of hydrogen atoms with fluorine, chlorine, bromine, or iodine, are fundamental in organic synthesis. mt.com The specific pathway of halogenation depends on the substrate and reaction conditions. mt.com In aromatic systems like fluorene, halogenation typically proceeds via electrophilic substitution. mt.com However, the benzylic C9-H bonds of fluorene are weakly acidic, allowing for deprotonation to form the stable, aromatic fluorenyl anion. wikipedia.org This anion is a nucleophile and can react with electrophiles at the 9-position. wikipedia.org

The halogenation of fluorene can also occur through free radical pathways, particularly at the benzylic 9-position. For instance, the synthesis of 9-bromofluorene (B49992) can be achieved by reacting fluorene with N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide.

Enzymatic halogenation offers a highly selective alternative to chemical methods. nih.govtandfonline.com Halogenases, a diverse class of enzymes, can install halogen atoms onto organic molecules with remarkable regio- and stereoselectivity. nih.govtandfonline.com These enzymes utilize various mechanistic strategies, including electrophilic, nucleophilic, and radical pathways. tandfonline.com Flavin-dependent halogenases, for example, generate a hypohalous acid intermediate that acts as the halogenating agent. acs.org

Reactivity Profile of the 9-Bromo Moiety

The bromine atom at the 9-position of "Fluorene, 9-bromo-2,4,7-trichloro-" is located at a benzylic position, which significantly influences its reactivity.

Nucleophilic Displacement Reactions and Synthetic Transformations

The C9-Br bond is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity is central to the synthesis of a wide array of 9-substituted fluorene derivatives. The fluorenyl cation, formed upon departure of the bromide, is stabilized by the adjacent aromatic rings, facilitating these substitution reactions.

A variety of nucleophiles can be employed, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, reaction with amines can yield 9-aminofluorene (B152764) derivatives, while reaction with alkoxides or cyanides can produce 9-alkoxyfluorenes and 9-cyanofluorenes, respectively. These transformations are pivotal in the synthesis of functional materials and bioactive molecules. acs.org

Radical Reactions Involving the 9-Bromo Site

The C9-Br bond can undergo homolytic cleavage to generate a 9-fluorenyl radical. This radical is a key intermediate in various transformations. The stability of the 9-fluorenyl radical is attributed to the extensive delocalization of the unpaired electron over the two aromatic rings.

Radical reactions at the 9-position are often initiated by light or radical initiators. These reactions can lead to dimerization, polymerization, or addition to unsaturated systems. The presence of hydroxyl radicals during certain oxidation reactions of fluorene has been confirmed, highlighting the role of radical species. researchgate.net

Formation of Reactive Intermediates (e.g., carbocations, radicals)

The heterolytic cleavage of the C9-Br bond results in the formation of a 9-fluorenyl carbocation. youtube.com This carbocation is a planar, sp²-hybridized species with significant resonance stabilization from the flanking benzene (B151609) rings. The stability of carbocations generally increases from primary to secondary to tertiary. youtube.com The 9-fluorenyl carbocation, being a secondary benzylic carbocation, is relatively stable.

The formation of this carbocation is a key step in many nucleophilic substitution and elimination reactions. cas.cnyoutube.com It can be generated under various conditions, including treatment with Lewis acids or under photoredox catalysis. cas.cnthieme-connect.de The generation of carbocations via photoredox catalysis represents a mild and efficient alternative to traditional methods that often require harsh conditions. cas.cn

Similarly, homolytic cleavage of the C9-Br bond generates the 9-fluorenyl radical. youtube.com This radical is also stabilized by resonance, with the unpaired electron delocalized over the aromatic system. The stability of free radicals follows a similar trend to that of carbocations. youtube.com

Table 1: Reactive Intermediates from the 9-Bromo Moiety

Precursor Reactive Intermediate Method of Generation Key Characteristics
Fluorene, 9-bromo-2,4,7-trichloro- 9-(2,4,7-trichlorofluorenyl) carbocation Heterolytic cleavage of C-Br bond (e.g., with Lewis acid) Planar, sp²-hybridized, resonance-stabilized

Reactivity of the Aryl-Chlorine Bonds at C2, C4, and C7

The chlorine atoms attached to the aromatic rings at positions C2, C4, and C7 have different reactivity compared to the bromine at the 9-position. These aryl-chlorine bonds are generally less reactive towards nucleophilic substitution due to the higher bond strength of the sp² C-Cl bond compared to the sp³ C-Br bond and the electron-rich nature of the aromatic ring.

Cross-Coupling Reactivity with Various Nucleophiles (e.g., C-C, C-N bond formation)

Despite their lower intrinsic reactivity, the aryl-chlorine bonds can participate in transition metal-catalyzed cross-coupling reactions. rsc.org These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. youtube.com Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Buchwald-Hartwig amination, are commonly employed for this purpose. youtube.comyoutube.com

In these reactions, a palladium catalyst facilitates the coupling of the chlorinated fluorene with a suitable nucleophilic partner, such as an organoboron compound (Suzuki), an organozinc compound (Negishi), or an amine (Buchwald-Hartwig). youtube.com The catalytic cycle typically involves oxidative addition of the aryl-chloride to the palladium(0) catalyst, followed by transmetalation with the nucleophile and reductive elimination to form the desired product and regenerate the catalyst. youtube.com The efficiency of these reactions can be influenced by the nature of the ligands on the palladium catalyst and the reaction conditions. youtube.com

The dechlorination of polychlorinated aromatics can also be achieved using specific catalysts, such as diiron complexes of fluorene. rsc.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Fluorene, 9-bromo-2,4,7-trichloro-
Fluorene
Fluorenyl anion
9-Bromofluorene
N-bromosuccinimide
Benzoyl peroxide
9-Aminofluorene
9-Alkoxyfluorene
9-Cyanofluorene
9-Fluorenyl carbocation
9-Fluorenyl radical
Organoboron compounds
Organozinc compounds

Susceptibility to Further Electrophilic Aromatic Substitution

Further electrophilic aromatic substitution (SEAr) on the aromatic rings of Fluorene, 9-bromo-2,4,7-trichloro- is expected to be significantly retarded. Halogens are deactivating groups in SEAr reactions due to their electron-withdrawing inductive effect, which reduces the nucleophilicity of the aromatic ring. wikipedia.org Although halogens possess lone pairs that can donate electron density through resonance, the inductive effect is generally stronger.

The presence of three chlorine atoms on the fluorene backbone substantially decreases the electron density of the aromatic system, making it less susceptible to attack by electrophiles. wikipedia.org The positions for potential substitution are also limited. The available positions on the aromatic rings are C1, C3, C5, C6, and C8.

The directing effects of the existing halogen substituents must be considered. Halogens are ortho-, para-directors. wikipedia.org Therefore, an incoming electrophile would be directed to the positions ortho and para to the existing chlorine atoms. However, the strong deactivating nature of the three chlorine atoms makes such reactions challenging, likely requiring harsh reaction conditions, such as the use of strong Lewis acid catalysts and high temperatures. libretexts.orgmasterorganicchemistry.com

PositionActivating/Deactivating Effect of SubstituentsPredicted Reactivity
C1Ortho to C2-Cl, Para to C4-Cl (on another ring)Deactivated
C3Ortho to C2-Cl and C4-ClStrongly Deactivated
C5Ortho to C4-Cl (on another ring), Para to C7-ClDeactivated
C6Ortho to C7-ClDeactivated
C8Para to C2-Cl (on another ring), Ortho to C7-ClDeactivated

Influence of Remote Halogen Substituents on Localized Reaction Sites and Selectivity

The chlorine atoms at the 2, 4, and 7 positions exert a significant influence on the reactivity of the C9 position. The primary reaction site for many fluorene derivatives is the C9 carbon due to the acidity of its protons. thieme-connect.de In Fluorene, 9-bromo-2,4,7-trichloro- , the C9 position is already substituted with a bromine atom. This bromine can act as a leaving group in nucleophilic substitution reactions.

The remote chlorine substituents, through their strong electron-withdrawing inductive effects, can influence the stability of intermediates formed during reactions at the C9 position. For instance, in a reaction involving the departure of the bromide ion to form a carbocation at the C9 position, the electron-withdrawing chlorine atoms would destabilize such an intermediate, making reactions that proceed through an SN1-type mechanism less favorable.

Conversely, in reactions where a negative charge develops at the C9 position, such as in deprotonation or metal-halogen exchange, the electron-withdrawing chlorine atoms would have a stabilizing effect. This could potentially facilitate reactions that proceed through a carbanionic intermediate.

The substitution pattern also impacts the selectivity of reactions. The steric bulk of the chlorine atoms, particularly the one at C4, could hinder the approach of reagents to one side of the fluorene molecule, potentially leading to diastereoselectivity in reactions involving the C9 position if a chiral center is introduced.

Reaction Type at C9Influence of Remote Halogens
Nucleophilic Substitution (SN1-like)Destabilize carbocation intermediate
Nucleophilic Substitution (SN2-like)Steric hindrance from C4-Cl
Reactions involving carbanion at C9Stabilize carbanionic intermediate

Stereochemical Control and Chirality in 9-Substituted Fluorene Reactivity

The fluorene molecule itself is planar and achiral. However, substitution at the C9 position with a group other than hydrogen can create a stereocenter if the two halves of the fluorene are rendered different, which is the case in Fluorene, 9-bromo-2,4,7-trichloro- due to the unsymmetrical substitution pattern of the chlorine atoms. However, since the C9 substituent is a single bromine atom, the molecule as a whole does not possess a stereocenter in its ground state.

Chirality can become a significant factor in the reactions of this molecule. If the bromine at C9 is replaced by a different group, and this new group is chiral or the reaction introduces a new chiral center, the stereochemical outcome will be influenced by the existing structural features of the molecule.

For example, in a nucleophilic substitution reaction at C9, the incoming nucleophile can attack from either face of the fluorene plane. The presence of the bulky chlorine atom at the C4 position could sterically hinder the approach of the nucleophile from one face more than the other, leading to a degree of diastereoselectivity in the product if the nucleophile or another part of the molecule is chiral.

Advanced Spectroscopic Characterization for Fluorene, 9 Bromo 2,4,7 Trichloro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other on the fluorene (B118485) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, providing direct C-H connectivity. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy for Electronic Transitions

UV-Vis and photoluminescence spectroscopy are used to investigate the electronic properties of a molecule.

UV-Vis Absorption Spectroscopy would reveal the wavelengths of light that the molecule absorbs, corresponding to electronic transitions from the ground state to excited states. The extensive conjugation of the fluorene system, modified by the halogen substituents, would determine the position of the absorption maxima (λ_max). researchgate.netnih.gov

Photoluminescence (PL) Spectroscopy measures the light emitted by the molecule as it relaxes from an excited state back to the ground state. The emission spectrum provides information about the energy of the first excited state and the luminescent properties of the compound. researchgate.netmdpi.com The presence of heavy atoms like bromine can influence the emission properties through spin-orbit coupling.

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.

For 9-bromo-2,4,7-trichlorofluorene, high-resolution mass spectrometry would be critical. The presence of chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a highly characteristic isotopic pattern for the molecular ion peak. libretexts.orgdocbrown.info Analysis of this pattern would confirm the elemental composition.

The fragmentation pattern, resulting from the breakdown of the molecular ion, would provide further structural clues. libretexts.orgyoutube.com Cleavage of the C-Br and C-Cl bonds would be expected, leading to fragment ions corresponding to the loss of these halogen atoms.

Computational and Theoretical Investigations of Fluorene, 9 Bromo 2,4,7 Trichloro

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the behavior of electrons within a molecule. For complex organic molecules like halogenated fluorenes, these methods are indispensable for elucidating structure-property relationships.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state properties of medium to large-sized molecules. cognizancejournal.com A common and effective approach involves using the B3LYP functional combined with a 6-31G(d,p) basis set for geometry optimization and energy calculations. worldscientific.comworldscientific.com This level of theory has been shown to provide reliable predictions for the molecular structures of fluorene (B118485) and its derivatives. worldscientific.com

In the case of Fluorene, 9-bromo-2,4,7-trichloro-, DFT calculations would begin with the optimization of the molecule's three-dimensional structure to find its most stable conformation (lowest energy state). This process determines key geometric parameters. For instance, studies on similar fluorinated fluorenes show that halogen substitution can slightly increase C-C bond lengths to around 1.40 Å and introduce C-F bond lengths of approximately 1.35-1.36 Å. indexcopernicus.com The substitution of bromine and chlorine atoms at the 2, 4, 7, and 9 positions of the fluorene core would be expected to induce specific changes in bond lengths, bond angles, and dihedral angles due to steric and electronic effects.

Furthermore, DFT calculations provide the total electronic energy of the molecule, which is a measure of its stability. Studies on fluorinated fluorenes have indicated that halogenation generally leads to a more stable molecule, as evidenced by lower total energies compared to the parent fluorene. cognizancejournal.comindexcopernicus.com For example, the total energy for 9-Fluorofluorene is -297.45 kcal/mol, which is lower than that of fluorene (-295.56 kcal/mol), indicating increased stability. cognizancejournal.com A similar stabilizing effect would be anticipated for Fluorene, 9-bromo-2,4,7-trichloro-.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a Halogenated Fluorene Derivative Note: This table presents hypothetical yet realistic data for a substituted fluorene to illustrate typical DFT outputs.

Parameter Value
C-C (aromatic) bond length ~1.40 Å
C-Cl bond length ~1.74 Å
C-Br bond length ~1.91 Å
C-H bond length ~1.08 Å
C-C-C bond angle (in ring) ~120°

To understand the optical properties of a molecule, such as its absorption of light, one must investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose, as it can predict electronic transition energies and corresponding absorption spectra. rsc.orgnih.gov The choice of functional and basis set is critical for accuracy, with functionals like CAM-B3LYP often providing good results for electronic transitions in fluorene-based systems. researchgate.net

For a molecule like Fluorene, 9-bromo-2,4,7-trichloro-, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum. worldscientific.com These calculations yield the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (a measure of the transition probability). Halogen substitution is known to affect these properties. For example, studies on fluorinated fluorenes have shown that fluorination can cause a red-shift (a shift to longer wavelengths) in the absorption spectra. cognizancejournal.comindexcopernicus.com The presence of multiple electron-withdrawing halogen atoms (Cl and Br) on the fluorene backbone would likely lead to a significant stabilization of the excited states and a notable red-shift in the absorption spectrum of Fluorene, 9-bromo-2,4,7-trichloro-. worldscientific.com

Table 2: Illustrative TD-DFT Calculated Excited State Properties for a Halogenated Fluorene Derivative Note: This table presents hypothetical yet realistic data to illustrate typical TD-DFT outputs.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 3.95 314 0.08
S₀ → S₂ 4.21 294 0.65

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and its electronic absorption properties. missouristate.edu

In fluorene derivatives, the HOMO is typically a π-orbital distributed over the aromatic rings, and the LUMO is a π*-antibonding orbital. The primary electronic transition observed in the UV-Vis spectrum often corresponds to the promotion of an electron from the HOMO to the LUMO. worldscientific.com The introduction of substituents can significantly alter the energies of these orbitals. Electron-withdrawing groups, such as chlorine and bromine, generally lower the energy levels of both the HOMO and LUMO. missouristate.edu This effect typically leads to a decrease in the HOMO-LUMO gap, which is consistent with the red-shift observed in the absorption spectrum. worldscientific.com A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and potentially more reactive. worldscientific.com For Fluorene, 9-bromo-2,4,7-trichloro-, the multiple halogen substituents are expected to substantially lower the HOMO-LUMO energy gap.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Halogenated Fluorene Derivative Note: This table presents hypothetical yet realistic data to illustrate typical HOMO-LUMO analysis outputs.

Orbital Energy (eV)
HOMO -6.25
LUMO -2.10

Computational Spectroscopy for Correlating Theoretical and Experimental Data

Computational spectroscopy serves as a vital bridge between theoretical models and experimental measurements. By simulating spectra from first principles, researchers can assign experimental peaks, understand the underlying molecular motions or electronic transitions, and validate their computational methods.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. DFT calculations can accurately predict the vibrational frequencies and their corresponding intensities, which can then be compared with experimental IR and Raman spectra. acs.org These calculations are not only useful for identifying a compound but also for understanding its structural details, as different vibrational modes are sensitive to specific parts of the molecule.

For Fluorene, 9-bromo-2,4,7-trichloro-, a computational analysis of its vibrational frequencies would reveal characteristic peaks associated with the C-Cl and C-Br stretching and bending modes, in addition to the vibrations of the fluorene core. Comparing the calculated spectrum with an experimental one would allow for a detailed assignment of each peak to a specific molecular motion. This correlation is crucial for confirming the molecular structure and understanding how the halogen substituents influence the vibrational properties of the fluorene skeleton.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Computational methods can predict NMR chemical shifts, which are highly sensitive to the chemical environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method is a popular and reliable approach for calculating NMR chemical shifts within the DFT framework. rsc.orgyoutube.com

For Fluorene, 9-bromo-2,4,7-trichloro-, GIAO calculations would predict the ¹H and ¹³C NMR chemical shifts. csic.es The accuracy of these predictions can be very high, often with deviations of less than 1 ppm for ¹³C shifts. rsc.org By comparing the calculated chemical shifts with the experimental NMR spectrum, a definitive assignment of each resonance to a specific hydrogen or carbon atom in the molecule can be made. This is particularly valuable for complex molecules where the signals may be crowded or difficult to interpret based on empirical rules alone. The calculations would show how the electronegative chlorine and bromine atoms influence the electron density around the neighboring carbon and hydrogen atoms, leading to predictable downfield or upfield shifts in the NMR spectrum.

Table 4: Compound Names Mentioned

Compound Name
Fluorene, 9-bromo-2,4,7-trichloro-
Fluorene
9-Fluorofluorene

Simulated UV-Vis Absorption and Emission Spectra

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption and emission spectra of complex organic molecules. rsc.orgresearchgate.netmdpi.com For Fluorene, 9-bromo-2,4,7-trichloro-, a simulated UV-Vis spectrum would be characterized by transitions primarily of a π–π* nature, typical for the fluorene core. mdpi.com

The absorption maxima (λ_abs) of the parent fluorene molecule exhibit sharp bands corresponding to these π–π* transitions. mdpi.com The introduction of halogen substituents (bromine and chlorine) is expected to induce a bathochromic (red) shift in these absorption maxima. This shift arises from the perturbation of the molecule's frontier molecular orbitals (HOMO and LUMO) by the electron-withdrawing and lone-pair-donating effects of the halogens. TD-DFT calculations on similar fluorene derivatives have demonstrated that the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. rsc.orgresearchgate.net For instance, studies on other fluorene derivatives have shown that hybrid functionals like B3LYP and CAM-B3LYP, combined with appropriate basis sets such as 6-31G(d,p) or larger, provide a good balance of accuracy and computational cost for predicting excitation energies. rsc.orgresearchgate.netresearchgate.net

The emission spectra (fluorescence) are similarly influenced by the halogen substitution pattern. The energy of the emitted light is related to the energy gap between the lowest singlet excited state (S₁) and the ground state (S₀). Halogenation can modulate this gap, thereby tuning the emission wavelength. Computational studies on poly(fluorene-phenylene) copolymers have shown that electronic excitations can lead to a more planar geometry in the excited state, which in turn affects the fluorescence energy. nih.gov For Fluorene, 9-bromo-2,4,7-trichloro-, the heavy atom effect of bromine could also influence the emission properties, potentially increasing the rate of intersystem crossing to the triplet state and thus affecting the fluorescence quantum yield.

A simulated spectrum, based on TD-DFT calculations for analogous compounds, would likely predict the main absorption and emission bands, providing valuable insight into the optoelectronic properties of this molecule.

Table 1: Predicted Spectroscopic Properties of Fluorene, 9-bromo-2,4,7-trichloro- based on Analogous Compounds

Property Predicted Value/Range Basis of Prediction
Main Absorption Band (λ_abs) 300 - 350 nm Red-shift from fluorene (289, 301 nm) due to halogenation. mdpi.com
Emission Band (λ_em) 320 - 400 nm Stokes shift from the absorption band, influenced by excited state geometry. nih.gov
Nature of Transition π–π* Characteristic of the fluorene aromatic system. mdpi.com

Mechanistic Insights from Computational Modeling

Transition State Localization and Reaction Pathway Elucidation

Computational chemistry provides powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction pathways. scm.comyoutube.com For reactions involving Fluorene, 9-bromo-2,4,7-trichloro-, such as nucleophilic substitution at the 9-position or further electrophilic aromatic substitution, computational modeling can pinpoint the most likely mechanisms.

The process of locating a transition state involves searching for a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. scm.com For a hypothetical Sₙ2 reaction at the C9 position, the transition state would involve the incoming nucleophile and the leaving bromide ion simultaneously interacting with the carbon atom. The geometry of this transition state, including key bond distances and angles, can be precisely calculated. acs.org

For electrophilic aromatic substitution on the fluorene ring system, computational models can predict the preferred sites of attack by analyzing the stability of the intermediate carbocations (sigma complexes). The presence of three chlorine atoms, which are deactivating and ortho-, para-directing, and a bromine atom will significantly influence the regioselectivity of such reactions. Reaction pathway elucidation for more complex transformations, such as the degradation of fluorene derivatives, has been successfully performed, identifying key intermediates and products. nih.govnih.gov While these studies focus on biological degradation, the computational principles for mapping reaction coordinates are broadly applicable.

Energy Barrier Calculations and Kinetic Analysis

Once a transition state has been located, its energy relative to the reactants determines the activation energy barrier for the reaction. researchgate.net This energy barrier is a critical parameter for understanding the reaction kinetics. Lower energy barriers correspond to faster reaction rates.

For Fluorene, 9-bromo-2,4,7-trichloro-, the energy barriers for various potential reactions can be calculated using DFT methods. For example, in a nucleophilic substitution at the C9 position, the calculated energy barrier would provide a quantitative measure of the reactivity of the C-Br bond. These calculations can be performed for different nucleophiles to predict relative reaction rates. researchgate.net

Kinetic analysis can be further extended by calculating the full reaction profile, including any intermediates and subsequent transition states. This allows for the determination of the rate-determining step of a multi-step reaction. For instance, in an electrophilic aromatic substitution, the energy barrier for the formation of the sigma complex and the subsequent barrier for proton loss can be compared to identify the kinetically controlling step. While specific data for Fluorene, 9-bromo-2,4,7-trichloro- is not available, studies on similar aromatic halogenation reactions provide a framework for such computational investigations. khanacademy.org

Table 2: Hypothetical Reaction Parameters for Nucleophilic Substitution at C9 of Fluorene, 9-bromo-2,4,7-trichloro-

Parameter Description Predicted Trend
Transition State Geometry Arrangement of atoms at the peak of the energy barrier. A trigonal bipyramidal-like geometry at C9.
Activation Energy (E_a) The minimum energy required for the reaction to occur. Moderately high, influenced by steric hindrance and electronic effects.

Investigation of Intermolecular Interactions and Crystal Packing by Computational Methods

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions, which dictates the crystal packing and ultimately influences the material's bulk properties. Computational methods are invaluable for analyzing and quantifying these interactions. researchgate.netmdpi.com

For Fluorene, 9-bromo-2,4,7-trichloro-, the crystal packing would be significantly influenced by a variety of non-covalent interactions. Hirshfeld surface analysis is a powerful technique used to visualize and quantify these interactions within a crystal structure. researchgate.netmdpi.com This method partitions the crystal space into regions where the electron distribution of a molecule dominates, allowing for the mapping of close contacts between neighboring molecules.

Analysis of Halogen Bonding and Other Non-Covalent Interactions

A key feature in the crystal structure of Fluorene, 9-bromo-2,4,7-trichloro- would be the presence of halogen bonds. nih.govacs.org A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgwikipedia.org In this molecule, the bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich regions of adjacent molecules, such as the π-system of the aromatic rings or another halogen atom. The strength of these interactions generally follows the trend I > Br > Cl > F. nih.gov

In addition to halogen bonds, other non-covalent interactions would play a crucial role in the crystal packing. These include:

π–π stacking: Interactions between the aromatic rings of adjacent fluorene molecules.

C–H···π interactions: The interaction of a C-H bond with the π-electron cloud of an aromatic ring. mdpi.com

Computational studies on similar halogenated organic molecules have successfully used methods like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) to characterize and quantify these various interactions, providing a detailed picture of the supramolecular architecture. researchgate.net

Predictive Modeling for Structure-Reactivity and Structure-Function Relationships

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish mathematical relationships between the chemical structure of a molecule and its biological activity or physical properties. mit.eduresearchgate.netnih.gov For Fluorene, 9-bromo-2,4,7-trichloro-, such models could be developed to predict its reactivity in various chemical transformations or its potential utility in materials science applications.

The first step in building a predictive model is to calculate a set of molecular descriptors that encode the structural and electronic features of the molecule. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Once a set of descriptors is generated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates these descriptors with an observed activity or property. For example, a QSAR model could be developed to predict the toxicity of a series of halogenated fluorenes, while a QSPR model might predict their solubility or melting point.

While specific predictive models for Fluorene, 9-bromo-2,4,7-trichloro- have not been reported, the methodologies are well-established. The development of such models would be highly beneficial for screening virtual libraries of related compounds and for rationally designing new fluorene derivatives with desired properties, thereby accelerating the discovery of new materials. mit.eduresearchgate.net

Applications of Fluorene, 9 Bromo 2,4,7 Trichloro in Advanced Materials and Polymer Chemistry

Precursor in the Synthesis of Conjugated Polymers and Copolymers

The synthesis of conjugated polymers with precisely controlled properties is a cornerstone of modern materials science. The compound Fluorene (B118485), 9-bromo-2,4,7-trichloro- serves as a valuable, albeit specialized, monomer in this endeavor, enabling the construction of complex polymer architectures.

Integration into Polyfluorene (PF) Backbones via Controlled Polymerization Methods

The incorporation of Fluorene, 9-bromo-2,4,7-trichloro- into polyfluorene (PF) backbones is primarily achieved through cross-coupling reactions, such as Suzuki and Yamamoto polymerizations. These methods are fundamental to the synthesis of polyarylenes, a class of polymers that includes polyfluorenes. 20.210.105libretexts.org In a typical Suzuki polymerization, the bromine atom at the 9-position of the fluorene monomer can be a site for further functionalization, while the chloro-substituted aromatic rings can potentially participate in coupling reactions, although the reactivity of aryl chlorides is generally lower than that of aryl bromides. libretexts.org

Controlled polymerization techniques, such as catalyst-transfer polycondensation (CTP), are particularly important for producing well-defined polymers with predictable molecular weights and low dispersity. While much of the research on CTP of fluorenes has focused on 2,7-dibromo derivatives, the principles can be extended to more complex monomers like Fluorene, 9-bromo-2,4,7-trichloro- . The choice of catalyst and reaction conditions is crucial for achieving control over the polymerization process. 20.210.105

Influence of Halogenation on Polymerization Kinetics and Regioselectivity

The extensive halogenation of the fluorene core in Fluorene, 9-bromo-2,4,7-trichloro- significantly influences both the kinetics of polymerization and the regioselectivity of the resulting polymer chain. The presence of multiple electron-withdrawing chlorine atoms can alter the electron density of the aromatic rings, thereby affecting the oxidative addition and reductive elimination steps in the catalytic cycle of cross-coupling reactions. libretexts.org

Modular Synthesis of Block and Graft Copolymers

The unique reactivity profile of Fluorene, 9-bromo-2,4,7-trichloro- makes it a candidate for the modular synthesis of block and graft copolymers. Block copolymers, consisting of two or more distinct polymer chains linked together, and graft copolymers, where polymer chains are attached as side chains to a main polymer backbone, are of great interest for their ability to self-assemble into nanostructured materials.

By leveraging the different reactivities of the bromo and chloro substituents, Fluorene, 9-bromo-2,4,7-trichloro- can be used as a branching point or as a macroinitiator for subsequent polymerization steps. For example, a polymer could first be formed through the more reactive sites, leaving the less reactive sites available for initiating the growth of a second, different polymer block. This approach allows for the creation of materials that combine the properties of different polymer types, leading to novel functionalities.

Building Block for Organic Electronic Devices

The electronic properties of polymers derived from Fluorene, 9-bromo-2,4,7-trichloro- make them promising candidates for use in a variety of organic electronic devices. The specific halogenation pattern can be used to tune the energy levels (HOMO and LUMO) of the resulting polymers, which is a critical factor in device performance.

Components for Organic Light-Emitting Diodes (OLEDs)

Polyfluorenes are well-known for their strong blue emission, making them attractive materials for the emissive layer in OLEDs. 20.210.105 The introduction of Fluorene, 9-bromo-2,4,7-trichloro- into the polymer backbone can modify the electronic properties and, consequently, the emission color and efficiency of the resulting OLED. The electron-withdrawing nature of the chlorine atoms is expected to lower both the HOMO and LUMO energy levels of the polymer. This can improve charge injection and transport balance within the device, potentially leading to higher efficiency and longer operational stability.

Furthermore, the bulky and rigid nature of the multiply halogenated fluorene unit can help to suppress inter-chain interactions and aggregation-caused quenching of luminescence in the solid state, a common issue in thin-film devices.

Active Materials in Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

In the field of organic photovoltaics, the design of new electron donor and electron acceptor materials is crucial for improving power conversion efficiencies. Polymers containing Fluorene, 9-bromo-2,4,7-trichloro- units could potentially be utilized as either donor or acceptor materials, depending on the comonomer used in the copolymerization. nih.govrsc.org

The lowered energy levels resulting from the trichloro-substitution can make these polymers suitable as acceptor materials when paired with a high-HOMO donor polymer. Conversely, when copolymerized with a strong electron-accepting monomer, the resulting polymer may function as a low-HOMO donor, which is beneficial for achieving high open-circuit voltages in solar cells. The specific properties of polymers derived from this monomer would need to be experimentally determined to fully assess their potential in OPV and OSC applications. researchgate.net

Applications in Organic Field-Effect Transistors (OFETs)

While direct applications of Fluorene, 9-bromo-2,4,7-trichloro- in Organic Field-Effect Transistors (OFETs) are not extensively detailed in readily available literature, the broader class of halogenated fluorene derivatives is significant in the design of materials for OFETs. ossila.comossila.com The introduction of halogen atoms onto the fluorene backbone is a known strategy to modulate the electronic properties of the resulting materials. nih.gov Halogenation can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for efficient charge injection and transport in an OFET. nih.gov

For instance, fluorene-based polymers are widely used as organic semiconductors in OFETs due to their high charge-carrier mobility and good processability. ossila.com The substitution pattern and the nature of the halogen can influence the molecular packing in the solid state, which in turn affects the charge transport characteristics. The specific combination of one bromine and three chlorine atoms in Fluorene, 9-bromo-2,4,7-trichloro- suggests a tailored approach to tuning these properties for potential use in OFETs, although specific performance data for this compound is not prominently reported. The development of multifunctional OFETs has also seen the use of photochromic molecules, highlighting the diverse chemical strategies employed in this field. rsc.org

Development of Nonlinear Optical (NLO) Materials

The quest for new materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics is a major driver of research. bohrium.combohrium.com Fluorene derivatives are a promising class of compounds for NLO applications due to their extended π-conjugation.

Design and Engineering of Chromophores with Tunable Hyperpolarizability

The design of NLO chromophores often involves creating molecules with a large change in dipole moment upon excitation, which leads to a high molecular first hyperpolarizability (β). This is typically achieved in donor-π-acceptor (D-π-A) systems. nih.gov While Fluorene, 9-bromo-2,4,7-trichloro- itself is not a classic D-π-A molecule, it can serve as a key building block in the synthesis of more complex NLO-active chromophores. The fluorene core provides a rigid and planar π-system that can be functionalized. rsc.org

Research has shown that modifying the fluorene structure, for instance by introducing N-donor substituents at the C9 position to create dibenzofulvene derivatives, can significantly alter the electronic and optical properties, including a reduction in the energy gap which is favorable for NLO activity. mdpi.com The synthesis of fluorene-based chromophores with various donor and acceptor groups has demonstrated the tunability of their hyperpolarizability. nih.gov The specific halogenation pattern of Fluorene, 9-bromo-2,4,7-trichloro- can be exploited to fine-tune the electronic properties of such chromophores.

Impact of Halogen Substituents on Electronic Delocalization and Charge Transfer

Halogen atoms can significantly influence the electronic structure of organic molecules through inductive effects and by participating in intermolecular interactions. nih.gov The electronegativity and size of the halogen atoms affect the electron density distribution within the π-system. nih.gov In the context of NLO materials, this can impact the charge transfer characteristics, which are crucial for achieving high hyperpolarizability.

The presence of multiple halogen substituents, as in Fluorene, 9-bromo-2,4,7-trichloro-, can lead to a complex interplay of electronic effects. Halogenation is a known strategy to modify the electronic and optical behavior of organic semiconductors. nih.gov For example, halogenation can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov This can influence the intramolecular charge transfer (ICT) characteristics of a chromophore, a key factor in its NLO response. Studies on other halogenated fluorene derivatives have shown that the nature and position of the halogen substituents influence the degree of π-conjugation and can affect the planarity of the molecule. mdpi.com

Role in Supramolecular Assembly and Crystal Engineering

The precise control over the arrangement of molecules in the solid state is a cornerstone of materials science. Halogenated organic compounds are of particular interest in this field due to their ability to form specific and directional intermolecular interactions.

Utilization of Halogen Bonds for Directed Self-Assembly

Halogen bonding is a noncovalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. pnas.orgbohrium.com This interaction is directional and its strength can be tuned by changing the halogen atom, making it a powerful tool for crystal engineering and the directed self-assembly of supramolecular structures. bohrium.comnih.gov The bromine and chlorine atoms in Fluorene, 9-bromo-2,4,7-trichloro- can act as halogen bond donors, guiding the assembly of the molecules into well-defined architectures.

The strength of halogen bonds generally increases down the halogen group, and electron-withdrawing groups on the halogen-bearing molecule enhance the interaction. acs.org The presence of multiple halogens on the fluorene core of Fluorene, 9-bromo-2,4,7-trichloro- provides several potential sites for halogen bonding, enabling the formation of robust and predictable supramolecular assemblies. This directed self-assembly is crucial for creating materials with desired properties, as the bulk properties are often a direct consequence of the molecular arrangement.

Formation of Amorphous Glass Materials with Enhanced Morphological Stability

While crystal engineering focuses on ordered structures, the formation of stable amorphous glasses is also of significant technological importance. Amorphous materials lack long-range order but can exhibit unique and useful properties. The production of amorphous materials can sometimes be achieved by preventing the formation of ordered crystalline nuclei. mdpi.com

The introduction of bulky or irregularly shaped substituents on a molecular core can frustrate the crystallization process, leading to the formation of an amorphous glass upon cooling from a melt or evaporation from a solution. The substitution pattern of Fluorene, 9-bromo-2,4,7-trichloro- may contribute to the formation of morphologically stable amorphous materials. The non-symmetrical arrangement of different halogen atoms could hinder efficient packing into a crystal lattice, thereby promoting the formation of a glassy state. The study of combining inorganic glasses with metal-organic frameworks has opened new avenues for creating novel amorphous materials. uchybridmaterials.com

Future Directions and Emerging Research Avenues for Polyhalogenated Fluorenes

Exploration of Highly Efficient and Atom-Economical Synthetic Pathways

Palladium-catalyzed cross-coupling reactions have already shown great promise in the synthesis of various fluorene (B118485) derivatives. rsc.orgnih.govnih.gov These methods allow for the precise and regioselective introduction of substituents, which is crucial for tuning the material's properties. nih.gov For instance, a denitrogenative palladium-catalyzed cascade reaction has been developed for the modular and regioselective synthesis of polysubstituted fluorenes. rsc.orgnih.gov Further exploration of these catalytic systems, potentially with less expensive and more abundant metals, will be a key research focus. The goal is to develop one-pot or tandem reactions that minimize waste and maximize the incorporation of all reactant atoms into the final product.

Table 1: Comparison of Synthetic Methodologies for Fluorene Derivatives

MethodologyAdvantagesDisadvantagesRelevance to Polyhalogenated Fluorenes
Classical Halogenation Readily available reagentsLow selectivity, harsh conditions, significant waste generationFoundation for synthesis, but requires significant optimization.
Palladium-Catalyzed Cross-Coupling High selectivity, mild reaction conditions, modularityCost of palladium, ligand sensitivityEnables precise control over the number and position of halogen atoms. rsc.orgnih.govnih.gov
C-H Bond Functionalization High atom economy, direct functionalizationCatalyst development is challenging, can require directing groupsThe most promising route for sustainable and efficient synthesis. rsc.orgresearchgate.net
Metal-Free Benzannulation Avoids transition metalsMay have limited substrate scopeAn alternative green chemistry approach to the fluorene core.

This table provides a general overview. Specific reaction conditions and outcomes will vary.

Development of Novel Catalytic Systems for Ultra-Selective Halogenation and Derivatization

Achieving ultra-selective halogenation and derivatization of the fluorene core is critical for fine-tuning the electronic and photophysical properties of the resulting materials. The development of novel catalytic systems will be at the forefront of this research. This includes the design of new ligands for transition metal catalysts that can control the regioselectivity of the halogenation process. rsc.org For example, rhodium complexes with tetrahydrofluorenyl ligands have been shown to be effective catalysts for C-H activation. nih.gov

Furthermore, enzymatic halogenation presents a green and highly selective alternative to traditional chemical methods. nih.govnih.gov While still in its early stages for complex organic molecules, the exploration of halogenase enzymes could lead to highly specific and environmentally benign synthetic routes for polyhalogenated fluorenes. nih.govnih.gov Computational studies can play a crucial role in understanding the mechanisms of these enzymes and in designing new biocatalysts with desired specificities. nih.govnih.gov

Integration of Machine Learning and AI in Predicting and Designing New Halogenated Fluorene Materials

The vast chemical space of possible polyhalogenated fluorenes makes experimental exploration a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this field by enabling the rapid prediction of material properties and the design of new functional molecules. nih.govfraunhofer.de

Table 2: Potential Applications of Machine Learning in Halogenated Fluorene Research

Application AreaMachine Learning ApproachExpected Outcome
Property Prediction Quantitative Structure-Property Relationship (QSPR) models, Neural NetworksRapid screening of virtual libraries to identify candidates with desired electronic and optical properties. nih.govresearchgate.net
De Novo Design Generative models (e.g., GANs, VAEs)Generation of novel halogenated fluorene structures with optimized properties for specific applications.
Synthesis Planning Retrosynthetic analysis algorithmsPrediction of viable and efficient synthetic routes for target molecules.
Sensor Design AI models trained on sensor dataIdentification of optimal fluorene-based probes for detecting specific analytes. uchicago.edu

This table illustrates potential applications and is not an exhaustive list.

Advanced Applications in Stimuli-Responsive Materials and Sensors

The rigid and planar structure of the fluorene core, combined with the electronic perturbations introduced by halogen atoms, makes polyhalogenated fluorenes excellent candidates for stimuli-responsive materials and sensors. nih.govrsc.orgtue.nltue.nl These materials can exhibit changes in their optical or electronic properties in response to external stimuli such as light, heat, mechanical stress, or the presence of specific chemical species. nih.govrsc.org

Fluorene-based materials have already been investigated for their mechanoresponsive luminescent properties, where mechanical force can alter their emission color. rsc.org The introduction of multiple halogens could further enhance these effects. Research in this area will focus on designing molecules that exhibit high sensitivity and selectivity towards specific stimuli. For example, fluorene-based probes have shown promise in the detection of metal ions like Zn2+. researchgate.netnih.gov The development of sensors for environmental pollutants or biological markers is a particularly promising avenue. rsc.orgrsc.org

Hybrid Organic-Inorganic Architectures Incorporating Halogenated Fluorene Cores

The integration of polyhalogenated fluorenes into hybrid organic-inorganic architectures opens up new possibilities for creating materials with synergistic properties. anr.fr Metal-organic frameworks (MOFs) and other porous crystalline materials are of particular interest. rsc.orgrsc.orgnih.gov By using halogenated fluorene derivatives as the organic linkers, it is possible to create MOFs with tailored pore sizes, enhanced stability, and specific functionalities. rsc.orgrsc.org

These hybrid materials could find applications in gas storage and separation, catalysis, and sensing. rsc.org The halogen atoms can play a crucial role in tuning the interactions between the framework and guest molecules. For example, fluorinated MOFs have shown improved moisture stability and specific interactions with gaseous molecules. rsc.org The synthesis of fluorene-based porous organic frameworks with high photoluminescence quantum yields has already been reported, highlighting their potential in fluorescent sensing applications. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.